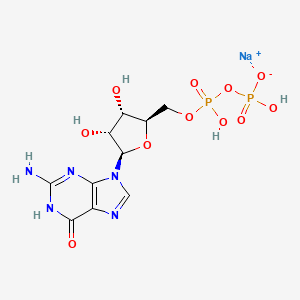![molecular formula C7H5N3O3 B11927062 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O3. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring substituted with a hydroxy group at the 6th position and a carboxylic acid group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the reaction of appropriate benzotriazole derivatives with suitable reagents. One common method involves the use of copper-catalyzed reactions. For example, the reaction catalyzed by CuCl (5 mol%) and 5 mol% of TMEDA in DMSO at 120°C can yield the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.
Applications De Recherche Scientifique
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxybenzotriazole (HOBt): An organic compound that is a derivative of benzotriazole, used to suppress racemization in peptide synthesis.
Benzotriazole-5-carboxylic acid: Used as a bifunctional ligand in coordination chemistry.
Uniqueness
6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C7H5N3O3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
6-hydroxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) |
Clé InChI |
BCNYEKWZIAMFGL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=NNN=C21)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)

![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)

![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

